molecular formula C20H12Cl2F6N4O2 B2901640 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide CAS No. 1023495-13-7

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide

Cat. No.: B2901640
CAS No.: 1023495-13-7
M. Wt: 525.23
InChI Key: ZUVZITVACIAEGP-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: is a complex organic compound with the molecular formula C20H12Cl2F6N4O2 and a molecular weight of 525.23 g/mol

Preparation Methods

The synthesis of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide involves several steps, typically starting with the preparation of the pyridyl and phenyl intermediates. These intermediates are then subjected to various reaction conditions to form the final compound. The synthetic route may include:

    Nucleophilic substitution reactions: to introduce the chloro and trifluoromethyl groups.

    Condensation reactions: to form the formamide linkage.

    Oxidation and reduction reactions: to achieve the desired oxidation states of the functional groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxidation state of the functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The formamide group can undergo hydrolysis to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: can be compared with similar compounds such as:

  • N-((3-Chloro-5-(trifluoromethyl)(2-pyridyl))methylamino)(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)acetamide
  • N-((3-Chloro-5-(trifluoromethyl)(2-pyridyl))methylamino)(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)carbamate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2F6N4O2/c1-32(16-14(21)6-11(8-29-16)19(23,24)25)31-17(33)10-2-4-13(5-3-10)34-18-15(22)7-12(9-30-18)20(26,27)28/h2-9H,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZITVACIAEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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